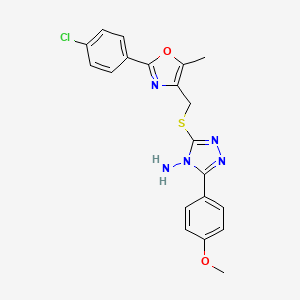
N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide, also known as IQM-PCP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. This compound is a derivative of phencyclidine (PCP), a well-known dissociative anesthetic drug that has been used in human and veterinary medicine. IQM-PCP has been found to have a similar mechanism of action to PCP, but with fewer side effects and greater specificity for certain receptors in the brain.
Wirkmechanismus
N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide acts as a non-competitive antagonist at the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, this compound can induce dissociative effects, such as altered perception and impaired cognition. Additionally, this compound has been found to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and cell survival. The exact mechanism of action of this compound at this receptor is not fully understood, but it may involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in animal models, including the induction of hyperlocomotion, stereotypy, and catalepsy. These effects are similar to those observed with PCP, but with a lower potency and shorter duration of action. This compound has also been found to have neuroprotective effects in certain models of neuronal injury, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide in scientific research is its specificity for certain receptors in the brain, which allows researchers to study the effects of receptor blockade in a more targeted manner. Additionally, this compound has fewer side effects than PCP, which makes it a safer alternative for use in animal models. However, one limitation of using this compound is its relatively low potency, which may require higher doses to achieve the desired effects. Additionally, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its availability and use in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide and its derivatives. One area of interest is the development of more potent and selective compounds that can be used to study the functions of specific receptors in the brain. Additionally, this compound and related compounds may have therapeutic potential for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanisms of action of this compound at the molecular level, which may lead to the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide involves several steps, including the reaction of isobutyryl chloride with isoquinoline, followed by the addition of cyclopentylmagnesium bromide and then the reaction of the resulting compound with acryloyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide has been used in scientific research to study the mechanisms of action of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. These receptors play a crucial role in regulating neuronal activity and synaptic plasticity, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
N-(isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-19(22)21(17-8-7-14(2)11-17)13-16-6-4-5-15-12-20-10-9-18(15)16/h3-6,9-10,12,14,17H,1,7-8,11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFKOORNTVQNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N(CC2=CC=CC3=C2C=CN=C3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)
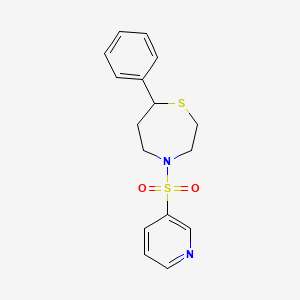
![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)
![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)
![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)
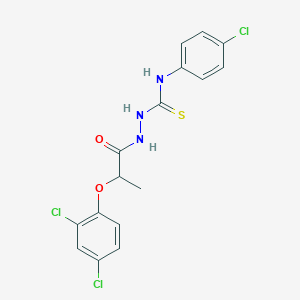
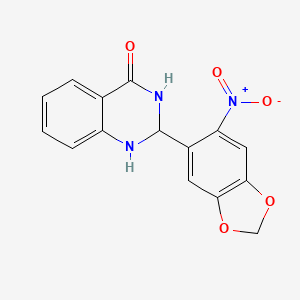
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)
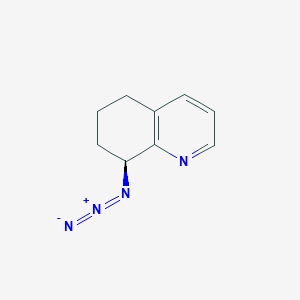
![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)
